
(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone” is a complex organic molecule. It contains a dichloro-methoxyphenyl group, a pyridinylpiperazinyl group, and a methanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate phenyl and pyridinyl precursors. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The dichloro-methoxyphenyl group would likely contribute significant steric and electronic effects, as would the pyridinylpiperazinyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the dichloro, methoxy, and pyridinyl groups. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Synthesis and Antimicrobial Activity
One line of research has involved the synthesis of new pyridine derivatives, including compounds similar to the one , demonstrating variable and modest antimicrobial activity against investigated strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Structure Analysis
Another area of interest is the molecular structure analysis of compounds structurally related to "(3,5-Dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone." Such analyses include spectroscopic characterization and X-ray diffraction studies, providing insights into the compound's molecular geometry and potential interaction mechanisms (Lakshminarayana et al., 2009).
Isomorphous Structures and Chlorine-Methyl Exchange
Research has also been conducted on isomorphous structures related to the target compound, emphasizing the chlorine-methyl exchange rule. These studies highlight the importance of molecular disorder in the structural description and the potential for data mining challenges due to such disorder (Rajni Swamy et al., 2013).
Imaging Agent for Parkinson's Disease
In the field of neurology, derivatives of the chemical have been synthesized for use as potential PET imaging agents for Parkinson's disease. This application demonstrates the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).
Structural, Molecular Docking, and Hirshfeld Surface Analysis
Studies have also focused on the synthesis, structural characterization, molecular docking, and Hirshfeld surface analysis of similar compounds. These analyses provide insights into the compound's potential interactions with biological targets, such as anti-cancer proteins, suggesting applications in drug discovery and development (Lakshminarayana et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
(3,5-dichloro-4-methoxyphenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-24-16-13(18)10-12(11-14(16)19)17(23)22-8-6-21(7-9-22)15-4-2-3-5-20-15/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBVOZPVIDHVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dichloro-4-methoxybenzoyl)-4-(pyridin-2-yl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

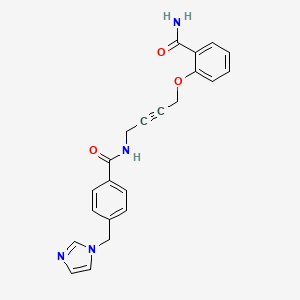
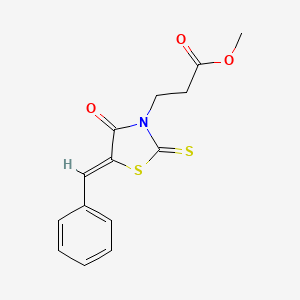
![5-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2916674.png)
![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)
![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)
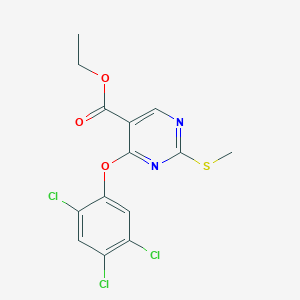
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2916679.png)
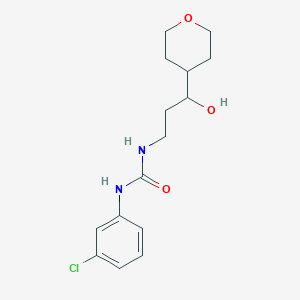
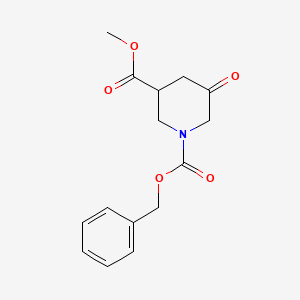
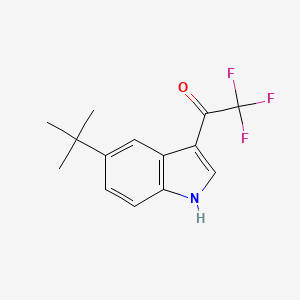
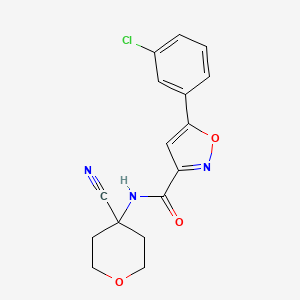
![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)
![3-(4-Methoxyphenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2916691.png)
![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)